molecular formula C22H20BrN3OS2 B12046536 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-44-0

2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12046536
CAS No.: 476483-44-0
M. Wt: 486.5 g/mol
InChI Key: QYIWJLJQXMMVLD-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a bromophenyl group, a thiophene ring, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydroquinoline Core: The hexahydroquinoline core is synthesized through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine. This reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the hexahydroquinoline intermediate with a bromobenzene derivative in the presence of a base such as potassium carbonate.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone. This reaction is typically carried out under acidic conditions.

    Final Assembly: The final compound is obtained by coupling the thiophene ring with the hexahydroquinoline intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hexahydroquinoline core.

    Reduction: Reduction reactions can occur at the carbonyl group and the nitrile group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Bases like sodium hydroxide and potassium carbonate are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene-based compounds have shown activity against various bacterial strains. The incorporation of the hexahydroquinoline moiety may enhance this activity due to its ability to interact with bacterial enzymes or cell membranes.
  • Anticancer Properties : Compounds containing quinoline and thiophene rings have been explored for their anticancer potential. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
  • Neuroprotective Effects : Some derivatives of quinoline are being investigated for their neuroprotective effects. They may act as NMDA receptor antagonists, which are crucial in preventing excitotoxicity associated with neurodegenerative diseases.

Material Science Applications

  • Polymer Chemistry : The unique structure of this compound allows it to be used as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material stability under various environmental conditions.
  • Dyes and Pigments : The chromophoric nature of the compound suggests potential applications in dye chemistry. Its ability to absorb light at specific wavelengths can be exploited in the development of new dyes for textiles and coatings.

Agricultural Chemistry Applications

  • Pesticidal Activity : Compounds similar to 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have been evaluated for their pesticidal properties. Their effectiveness against pests can be attributed to their ability to interfere with biological processes in target organisms.
  • Herbicides : The structural features of this compound may allow it to function as a selective herbicide by inhibiting specific metabolic pathways in plants while being less harmful to crops.

Case Study 1: Antimicrobial Screening

A study conducted on a series of quinoline derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal focused on the synthesis and evaluation of quinoline-thiophene hybrids for anticancer activity against human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells over normal cells.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It can modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(4-fluorophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Comparison

Compared to these similar compounds, 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets.

Biological Activity

The compound 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by relevant research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₈BrN₃OS₂
  • Molecular Weight : 432.33 g/mol
  • IUPAC Name : this compound

The structure of this compound features a hexahydroquinoline core with various functional groups that may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-amino derivatives exhibit significant anticancer properties. For instance:

  • Case Study : A derivative with a similar structure was tested against various cancer cell lines. The compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Acetylcholinesterase (AChE) Inhibition : Research indicates that related compounds can inhibit AChE activity, suggesting possible applications in treating neurological disorders .

Antimicrobial Activity

There is emerging evidence that the compound may possess antimicrobial properties:

  • Study Findings : Compounds with similar structures have shown effective antibacterial activity against various pathogenic bacteria .

Other Pharmacological Effects

The biological activities of this compound may extend to other areas:

  • Antioxidant Activity : Some derivatives have been reported to exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (μM)Reference
AnticancerSimilar Compound 16.2
AnticancerSimilar Compound 227.3
AChE InhibitionRelated CompoundNot Specified
AntimicrobialSimilar Compound 3Effective
AntioxidantRelated CompoundNot Specified

The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the presence of the bromophenyl group enhances its binding affinity to biological targets, potentially leading to inhibition of key enzymes or receptors involved in disease pathways.

Properties

CAS No.

476483-44-0

Molecular Formula

C22H20BrN3OS2

Molecular Weight

486.5 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H20BrN3OS2/c1-12-10-15(22(28-2)29-12)19-16(11-24)21(25)26(14-8-6-13(23)7-9-14)17-4-3-5-18(27)20(17)19/h6-10,19H,3-5,25H2,1-2H3

InChI Key

QYIWJLJQXMMVLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Br)N)C#N

Origin of Product

United States

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